1-(3,4-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine
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Overview
Description
1-(3,4-Dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine is an organic compound characterized by the presence of methoxy groups on both phenyl and naphthalene rings
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxynaphthalen-1-ylmethylamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine undergoes various chemical reactions, including:
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways . This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine can be compared with similar compounds, such as:
1-(3,4-Dimethoxyphenyl)methylpiperidin-4-ylmethanamine: This compound has a similar structure but contains a piperidine ring instead of a naphthalene ring.
1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: This compound has a similar naphthalene ring but differs in the presence of a propenone group instead of a methanamine group.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-23-19-11-9-16(17-6-4-5-7-18(17)19)14-22-13-15-8-10-20(24-2)21(12-15)25-3/h4-12,22H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRSVZJLCWESIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=C(C3=CC=CC=C23)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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